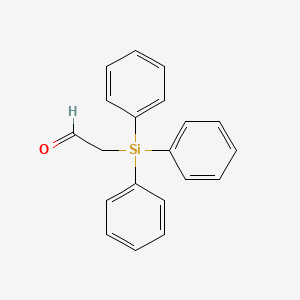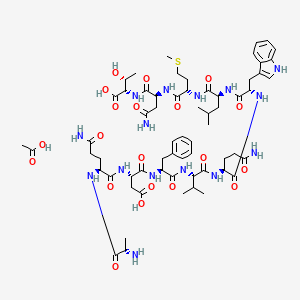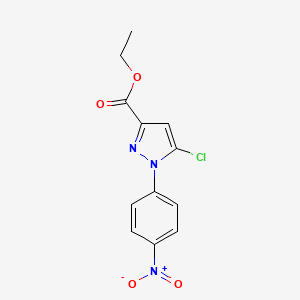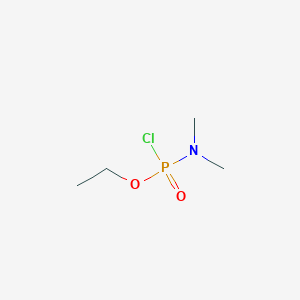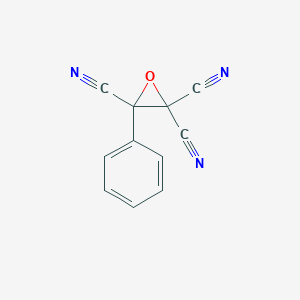
3-Phenyloxirane-2,2,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyloxirane-2,2,3-tricarbonitrile is a chemical compound with the molecular formula C11H5N3O It is characterized by the presence of a phenyl group attached to an oxirane ring, which is further substituted with three cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxirane-2,2,3-tricarbonitrile typically involves the reaction of a suitable precursor with reagents that introduce the oxirane and cyano groups. One common method involves the reaction of phenylacetylene with malononitrile in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for achieving high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Phenyloxirane-2,2,3-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxirane derivatives, amines, and other functionalized compounds. These products can have significant applications in organic synthesis and material science .
Scientific Research Applications
3-Phenyloxirane-2,2,3-tricarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 3-Phenyloxirane-2,2,3-tricarbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The cyano groups can participate in electron-withdrawing interactions, influencing the reactivity and stability of the compound. These properties make it a versatile reagent in organic synthesis and a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Phenyloxirane-2,2,3-tricarbonitrile include:
- Benzene-1,2,4,5-tetracarbonitrile
- Benzene-1,2,4-tricarbonitrile
- Benzene-1,3,5-tricarbonitrile
Uniqueness
What sets this compound apart from these similar compounds is the presence of the oxirane ring, which imparts unique reactivity and potential for diverse chemical transformations. The combination of the phenyl group and the oxirane ring with multiple cyano groups makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
3041-51-8 |
|---|---|
Molecular Formula |
C11H5N3O |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3-phenyloxirane-2,2,3-tricarbonitrile |
InChI |
InChI=1S/C11H5N3O/c12-6-10(7-13)11(8-14,15-10)9-4-2-1-3-5-9/h1-5H |
InChI Key |
XTFKXUBRIIEBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(O2)(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
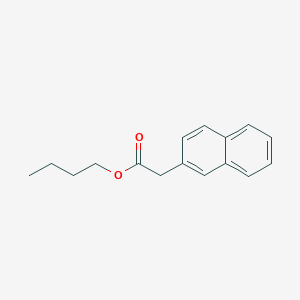

![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)
![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
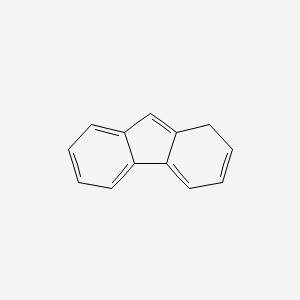
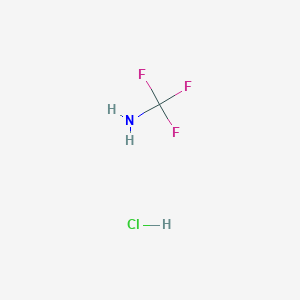
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
